1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Fluoro and tert-Butylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents such as fluorine gas or tert-butyl chloride.
Attachment of the Morpholin-4-yl Propyl Side Chain: This step involves nucleophilic substitution reactions, where the morpholin-4-yl propyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-tert-Butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the fluorine atom.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but has different functional groups.
Morpholinoethyl isothiocyanate: Contains the morpholinyl group but has different core structure.
Properties
Molecular Formula |
C28H31FN2O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H31FN2O4/c1-28(2,3)19-7-5-18(6-8-19)24-23-25(32)21-17-20(29)9-10-22(21)35-26(23)27(33)31(24)12-4-11-30-13-15-34-16-14-30/h5-10,17,24H,4,11-16H2,1-3H3 |
InChI Key |
APGVLWFWVLPARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.